Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O6S2 and its molecular weight is 518.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biological Activity
Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities, particularly in pharmacological contexts. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound features several significant structural components:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Benzo[d]thiazole Moiety : Associated with anticancer and antimicrobial properties.
- Sulfonyl Group : Enhances solubility and biological activity.
The synthesis typically involves multi-step reactions optimized for yield and purity, often monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The general synthesis pathway includes:
- Formation of the piperazine ring.
- Introduction of the sulfonyl group.
- Attachment of the benzo[d]thiazole moiety.
Anticancer Properties
Preliminary studies suggest that Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibits significant anticancer activity. Compounds with similar benzo[d]thiazole structures have been shown to inhibit various cancer cell lines, potentially through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
A comparative analysis of related compounds indicates that those containing benzo[d]thiazole often display enhanced cytotoxicity against various cancer cell lines.
Compound | Structure Features | Biological Activity |
---|---|---|
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | Piperazine ring, thiadiazole | FAAH inhibition; analgesic effects |
5-[4-Methoxyphenylethyn]-piperazine derivatives | Similar piperazine structure | Anticancer activity reported |
7-Methylbenzo[d]thiazole derivatives | Thiazole structure | Antimicrobial properties noted |
The mechanism by which Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate:
- Antitumor Activity : A study demonstrated that derivatives of benzo[d]thiazole exhibited potent antitumor effects against multiple cancer cell lines, highlighting the potential of this compound as a lead structure for developing new anticancer agents.
- Antimicrobial Effects : Research indicates that similar compounds possess significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains.
- Analgesic Properties : Some derivatives have shown promise as fatty acid amide hydrolase (FAAH) inhibitors, which may provide analgesic effects through modulation of endocannabinoid levels in the body.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-4-33-23(29)26-11-13-27(14-12-26)35(30,31)17-8-6-16(7-9-17)21(28)25-22-24-19-18(32-3)10-5-15(2)20(19)34-22/h5-10H,4,11-14H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBGASSNPFKQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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